Esonarimod - 101973-77-7

Esonarimod

Catalog Number: EVT-267751
CAS Number: 101973-77-7
Molecular Formula: C14H16O4S
Molecular Weight: 280.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Esonarimod, chemically known as (R,S)-2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is a novel antirheumatic compound investigated extensively in preclinical models. [, , ] While its development as a human drug has been discontinued, it remains a valuable tool in research for understanding drug metabolism and the role of specific enzymes like Flavin-containing monooxygenases (FMOs). [, , ] Esonarimod's unique metabolic pathway and low toxicity profile in preclinical studies make it a model compound for studying the behavior of thiol-containing drugs. []

Synthesis Analysis
  • Friedel-Crafts Acylation Followed by Michael Addition: This practical and efficient method involves the Friedel-Crafts acylation of toluene with itaconic anhydride to produce 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid. Subsequent Michael addition with thioacetic acid yields Esonarimod. This method is notable for its high yield and the absence of silica gel column purification. []
  • Michael Addition Enhanced by Water: This optimized approach utilizes a small amount of water to enhance the yield of the Michael addition of thioacetic acid to 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, resulting in Esonarimod. This procedure has been successfully implemented for multi-kilogram production with consistent reproducibility. [, ]
Molecular Structure Analysis
  • Deacetylation: The initial metabolic step involves the cleavage of the acetyl group from the 2-acetylthiomethyl group, resulting in the formation of the active thiol-containing metabolite, Deacetyl-esonarimod (M-I). []
  • S-methylation: M-I undergoes S-methylation, yielding S-methyl-esonarimod (M2). []
  • S-oxidation: M2 is further metabolized by Flavin-containing monooxygenases (FMOs), particularly FMO5, leading to the formation of S-oxide metabolites (M3). []

Additional metabolic pathways include oxidative modifications of the aromatic methyl group and potential dihydrothiophene ring formation, although specific details regarding the latter remain limited. [, , ]

Mechanism of Action

While Esonarimod's precise mechanism of action remains incompletely elucidated, its anti-rheumatic activity is likely attributed to the active metabolite, Deacetyl-esonarimod (M-I). [] Unlike many thiol-containing drugs, M-I demonstrates remarkably low reactivity with plasma proteins, minimizing the formation of disulfide conjugates. [] This characteristic contributes to its rapid elimination from the body and potentially reduces the risk of adverse effects associated with thiol-containing drug accumulation. []

Physical and Chemical Properties Analysis
  • Drug Metabolism Studies: Esonarimod serves as a valuable tool for investigating metabolic pathways and enzyme specificity, particularly for FMO enzymes. [, , ] Researchers have utilized Esonarimod and its metabolites to characterize the substrate specificity, kinetics, and enzymatic properties of various FMO isoforms, contributing to a deeper understanding of these enzymes' roles in xenobiotic metabolism. [, ]
  • Thiol-Containing Drug Research: Esonarimod's unique metabolic profile and low reactivity of its active metabolite, M-I, offer insights into the behavior of thiol-containing drugs. [] Its rapid elimination and minimal protein binding provide a model for designing and developing safer thiol-containing drugs with potentially reduced toxicity profiles. []
Future Directions
  • Further Characterization of Metabolites: Investigating the formation and biological activities of lesser-known metabolites, such as the dihydrothiophene derivatives, could provide a more comprehensive understanding of Esonarimod's metabolic fate and potential off-target effects. [, ]

Deacetyl-esonarimod (M-I)

Compound Description: Deacetyl-esonarimod, often referred to as M-I in the provided research, is a pharmacologically active metabolite of Esonarimod. It is formed through deacetylation of the parent compound, Esonarimod [, ]. This metabolite contains a thiol group (-SH) that exhibits low reactivity with macromolecules in vivo [, ].

Relevance to Esonarimod: Deacetyl-esonarimod is the primary and active metabolite of Esonarimod. Its low thiol reactivity is significant because it suggests reduced potential for adverse effects compared to other thiol-containing anti-rheumatic drugs [, ].

S-Methyl-esonarimod (M2)

Compound Description: S-Methyl-esonarimod (M2) is a metabolite formed by the S-methylation of Deacetyl-esonarimod (M-I) []. Research suggests that this metabolic step is primarily facilitated by the enzyme Flavin-containing monooxygenase 5 (FMO5) in the human liver [].

Relevance to Esonarimod: As a secondary metabolite derived from Esonarimod's active metabolite, understanding S-Methyl-esonarimod's formation and the enzymes involved provides valuable insights into Esonarimod's metabolic pathway in humans [].

S-Oxide of S-Methyl-esonarimod (M3)

Compound Description: This compound is a product of the S-oxidation of S-Methyl-esonarimod (M2), a process primarily carried out by the enzyme FMO5 [].

Relevance to Esonarimod: The formation of S-Oxide of S-Methyl-esonarimod (M3) further elucidates the downstream metabolic pathway of Esonarimod, specifically highlighting the role of FMOs in its metabolism [].

Disulfide Protein Conjugate of M-I

Compound Description: This conjugate forms when the thiol group of Deacetyl-esonarimod (M-I) interacts with plasma proteins, creating a mixed disulfide bond []. Studies show it is present in very low concentrations in rat plasma after Esonarimod administration [].

Relevance to Esonarimod: The formation and rapid elimination of this conjugate in rats contribute to the understanding of Esonarimod's pharmacokinetic profile. Its low concentration suggests minimal accumulation of the active metabolite in plasma, potentially explaining the reduced risk of adverse effects [].

2-Methylene-4-(4-methylphenyl)-4-oxobutanoic Acid

Compound Description: This compound serves as a crucial synthetic intermediate in the production of Esonarimod []. It is synthesized through a Friedel-Crafts acylation reaction involving toluene and itaconic anhydride [].

Relevance to Esonarimod: This compound represents a key starting material in the optimized synthesis of Esonarimod. Understanding its preparation and reactivity is essential for efficient and large-scale production of the drug [, ].

Dihydrothiophene Derivatives

Compound Description: These derivatives are structurally related to Esonarimod and were synthesized as reference standards []. Their purpose was to aid in the identification and analysis of human metabolites of Esonarimod [].

Relevance to Esonarimod: The synthesis and use of these derivatives highlight the investigation into the potentially complex metabolic fate of Esonarimod in humans. By comparing these synthetic standards to metabolites found in human samples, researchers can gain a more complete picture of Esonarimod's biotransformation [].

Properties

CAS Number

101973-77-7

Product Name

Esonarimod

IUPAC Name

2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

InChI

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)

InChI Key

YRSSFEUQNAXQMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-acetylthiomethyl-3-(4-methylbenzoyl)propionic acid
esonarimod
KE 298
KE-298

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.